![molecular formula C15H13ClN4O4 B5549668 7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549668.png)

7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound is not directly mentioned in the provided research. However, similar compounds, such as 7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, have been synthesized through various chemical reactions involving multiple steps, including the formation of hydrogen bonds to create a three-dimensional network (Chen et al., 2007).

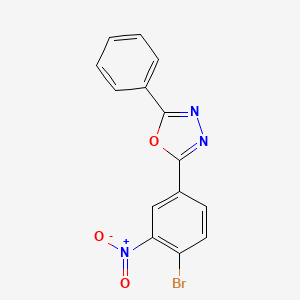

Molecular Structure Analysis

The structure of related compounds such as the title compound doxofylline, involves weakly hydrogen-bonded dimers linked by hydrogen bonds, forming a three-dimensional network. The detailed molecular structure is characterized by specific bond angles and distances which contribute to the compound's physical and chemical properties (Chen et al., 2007).

Chemical Reactions and Properties

Purine derivatives, similar to the target compound, undergo various chemical reactions, such as oxidation with m-chloroperoxybenzoic acid leading to specific oxide forms. These reactions reveal the compound's reactivity and interaction with other substances, showing regioselective oxidations based on the structure and existing functional groups (Itaya et al., 1996).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, of similar purine compounds have been studied to understand their behavior in different environments. While specific data for the exact compound is not available, studies on related structures provide insights into how such compounds might behave under various conditions.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, reactivity with other chemical groups, and photostability, are essential to understand the interactions and transformations the compound might undergo. Again, while specific data for "7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" is not available, research on related purine derivatives provides valuable insights into potential chemical behaviors and reactions (Itaya et al., 1996).

Wissenschaftliche Forschungsanwendungen

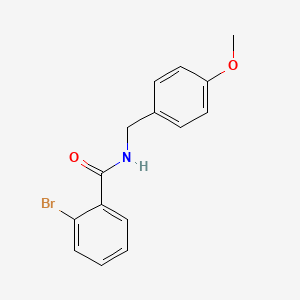

Receptor Affinity and Psychotropic Activity

A study by Chłoń-Rzepa et al. (2013) discusses the design of new derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, showing potential psychotropic activity. The study highlights the modification of arylalkyl/allyl substituent in position 7 of purine-2,6-dione to design new 5-HT ligands with preserved π electron system and lower molecular weight, which could lead to antidepressant and anxiolytic-like activities.

Oxidation and Structural Elucidation

Research by Itaya et al. (1996) on the oxidation of N6-alkyladenines has contributed to the understanding of the structural changes and reactions of purine derivatives. The findings provide insights into the regioselective oxidations of adenine and N-substituted adenines, which are relevant for synthesizing and modifying purine compounds for various applications.

Crystal Structure Analysis

The study of crystal structures, as detailed by Chen et al. (2007) and others, helps in understanding the molecular interactions and stability of purine derivatives. The analysis of hydrogen bonding patterns and molecular conformations in these compounds aids in the rational design of new materials with desired properties.

Synthetic Pathways and Functionalization

Papers by Gobouri (2020) and Jakubkienė et al. (2012) explore the synthesis and functionalization of purine derivatives, demonstrating the chemical versatility and potential for creating compounds with specific biological or physicochemical properties.

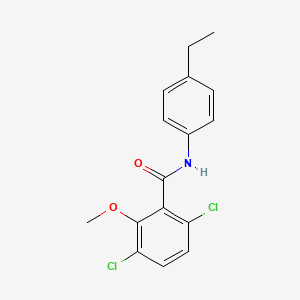

Analgesic and Anti-inflammatory Properties

A study by Zygmunt et al. (2015) identifies new analgesic and anti-inflammatory agents among 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, showcasing the potential therapeutic applications of these compounds.

Eigenschaften

IUPAC Name |

7-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O4/c1-18-13-12(14(21)19(2)15(18)22)20(6-17-13)5-8-3-10-11(4-9(8)16)24-7-23-10/h3-4,6H,5,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGJIAPZMBJXMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC4=C(C=C3Cl)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5549601.png)

![N-[3-(1-azepanyl)propyl]-2-(hydroxyimino)acetamide](/img/structure/B5549604.png)

![1-(2-chlorophenyl)-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethanol](/img/structure/B5549613.png)

![2-cyclopropyl-N-(4-fluorobenzyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5549614.png)

![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5549618.png)

![methyl 3-{[(2-ethoxyphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549627.png)

![1-ethyl-3-isobutyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5549641.png)

![1-(2-amino-2-oxoethyl)-N-{2-[4-(dimethylamino)phenyl]ethyl}-4-piperidinecarboxamide](/img/structure/B5549643.png)

![2-[(2-furylmethyl)amino]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5549661.png)

![3,4-dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5549676.png)

![4-methyl-6-(1-piperidinyl)-2-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5549686.png)